molecular formula C6H4N2O2 B1490684 Oxazolo[5,4-c]pyridin-2(1H)-one CAS No. 68523-29-5

Oxazolo[5,4-c]pyridin-2(1H)-one

Cat. No.: B1490684
CAS No.: 68523-29-5
M. Wt: 136.11 g/mol
InChI Key: YKGGWPMONQFUPR-UHFFFAOYSA-N
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Description

Oxazolo[5,4-c]pyridin-2(1H)-one is a heterocyclic compound characterized by a fused bicyclic structure that incorporates both oxygen and nitrogen atoms, with the molecular formula C 6 H 4 N 2 O 2 and a molecular weight of 136.11 g/mol . This unique architecture endows it with a range of potential biological activities, making it a highly promising and versatile scaffold for discovery research and development in medicinal chemistry . Its primary application is as a key building block in the design and synthesis of novel pharmaceutical compounds. Researchers utilize this core structure to develop molecules with potential therapeutic effects, which have been explored in the context of antitumor, antiviral, and antibacterial agents . Furthermore, its potential role in the treatment of neurological disorders and as an inhibitor of specific enzyme targets makes it a valuable compound for drug discovery campaigns . The compound is also explored in the study of enzyme inhibition, where it can act as a core structure in the design of inhibitors targeting specific enzymes involved in disease pathways . Its application extends to the development of novel bioactive molecules, contributing to advancements in drug discovery and the treatment of various medical conditions . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1H-[1,3]oxazolo[5,4-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGWPMONQFUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738184
Record name [1,3]Oxazolo[5,4-c]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68523-29-5
Record name [1,3]Oxazolo[5,4-c]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxazolo 5,4 C Pyridin 2 1h One and Its Derivatives

Direct Cyclization Strategies for Oxazolo[5,4-c]pyridin-2(1H)-one Core Formation

Direct cyclization strategies involve the formation of the oxazolone (B7731731) ring onto a pre-existing pyridine (B92270) or pyridinone framework. These methods are often efficient and provide a straightforward route to the desired heterocyclic system.

Intramolecular Cyclization of Substituted Pyridinones

A prominent approach to the this compound core is through the intramolecular cyclization of appropriately substituted pyridinone precursors. This can be achieved using various reagents and conditions.

One-step synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives has been achieved through the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides. researchgate.net In this process, the initially formed monoamides undergo intramolecular cyclization to yield the target oxazolo[5,4-b]pyridine derivatives. researchgate.net This method offers a direct route to compounds incorporating an aliphatic carboxylic acid group. researchgate.net

Table 1: Examples of Oxazolo[5,4-b]pyridine Derivatives from 3-Aminopyridine-2(1H)-ones and Cyclic Anhydrides

3-Aminopyridine-2(1H)-one DerivativeCyclic AnhydrideResulting Oxazolo[5,4-b]pyridine Derivative
Substituted 3-aminopyridin-2(1H)-oneSuccinic anhydride2-(carboxyethyl)oxazolo[5,4-b]pyridine derivative
Substituted 3-aminopyridin-2(1H)-oneMaleic anhydride2-(carboxyvinyl)oxazolo[5,4-b]pyridine derivative
Substituted 3-aminopyridin-2(1H)-oneGlutaric anhydride2-(carboxypropyl)oxazolo[5,4-b]pyridine derivative

This table summarizes the types of products obtained from the reaction of substituted 3-aminopyridine-2(1H)-ones with different cyclic anhydrides as described in the text.

Phosphoryl chloride (POCl3) is an effective reagent for mediating the intramolecular cyclization of N-(2-hydroxypyridin-3-yl)amides to form the oxazolo[5,4-b]pyridine core. For instance, chloroacetamide and benzamide (B126) derivatives of 3-amino-pyridin-2(1H)-ones can be cyclized using POCl3 to afford the corresponding 2-(chloromethyl)- and 2-phenyloxazolo[5,4-b]pyridines. researchgate.net This method is particularly useful for creating a scaffold that can be further functionalized.

Carbonylation Reactions for this compound Synthesis

Carbonylation reactions provide a powerful tool for the introduction of the carbonyl group required for the formation of the 2-oxo functionality in the oxazolone ring. These reactions typically involve the treatment of a suitable aminopyridinol precursor with a carbonylating agent.

A variety of carbonylating agents can be employed for the synthesis of oxazolo[5,4-c]pyridin-2(1H)-ones. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective alternative to the highly toxic phosgene (B1210022) gas. sigmaaldrich.comwikipedia.org It is a crystalline solid that can be used to convert amines and alcohols into amides, carbamates, and, in this context, to facilitate the cyclization of aminopyridinols to form the oxazolone ring. sigmaaldrich.comwikipedia.org Phosgene and its solid, more easily handled equivalent, triphosgene, are also utilized for this transformation. nih.gov Triphosgene, or bis(trichloromethyl) carbonate, serves as a convenient substitute for phosgene gas. nih.gov These reagents react with the amino and hydroxyl groups of the precursor to form the cyclic carbamate (B1207046) that constitutes the oxazolone ring. Other carbonyl sources like carbon monoxide and alkyl haloformates have also been explored for this purpose.

Table 2: Common Carbonylating Agents for Oxazolone Synthesis

Carbonylating AgentChemical FormulaKey Features
1,1'-Carbonyldiimidazole (CDI)(C3H3N2)2COSafer alternative to phosgene, crystalline solid. sigmaaldrich.comwikipedia.org
PhosgeneCOCl2Highly toxic gas, effective carbonylating agent.
TriphosgeneC3Cl6O3Solid, convenient substitute for phosgene. nih.gov
Carbon MonoxideCOGaseous reagent, often used in transition-metal-catalyzed reactions.
Alkyl HaloformatesR-O-CO-ClLiquid reagents, introduce an alkoxycarbonyl group.

This table provides an overview of various carbonylating agents used in the synthesis of oxazolones, highlighting their chemical formulas and key characteristics.

Oxidative Cyclization Pathways (e.g., Thione to Oxazolone Conversion)

Oxidative cyclization represents another synthetic route to the this compound system. This approach often involves the conversion of a precursor containing a different functional group, such as a thione, into the desired oxazolone.

One such method involves the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate to yield triazolo[1,5-a]pyridin-2-amines. bohrium.com While this specific example leads to a triazolo system, the principle of oxidative cyclization can be adapted for the synthesis of oxazolones from appropriate precursors. For instance, a pyridinethione precursor could potentially be converted to the corresponding oxazolone through an oxidative process that replaces the sulfur atom with an oxygen atom, followed by or concurrent with cyclization. Another related approach is the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to form 1,2,4-triazolo[4,3-a]pyridines, demonstrating the utility of iodide-catalyzed oxidation in forming heterocyclic rings. nih.gov

Multi-Step and Convergent Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires multi-step approaches to introduce desired functionalities. These methods provide the flexibility to build complex molecules with specific substituents at various positions of the heterocyclic core.

Condensation and Palladium-Catalyzed Cross-Coupling Strategies

Condensation reactions are a cornerstone in the synthesis of the oxazolopyridinone scaffold. A common approach involves the intramolecular cyclization of appropriately substituted pyridinone precursors. For instance, the reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids can lead to the formation of oxazolo[5,4-b]pyridine derivatives through a one-step cyclization of the initially formed monoamides. researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the this compound core. These methods allow for the introduction of a wide range of substituents, including aryl and heteroaryl groups. researchgate.net For example, palladium-catalyzed direct C-H bond functionalization has been utilized to build and subsequently functionalize the oxazolo[5',4':4,5]pyrano[2,3-b]pyridine scaffold. researchgate.net This strategy offers a high degree of atom economy and allows for late-stage modifications, which is highly advantageous in drug discovery programs. researchgate.net Furthermore, palladium-catalyzed coupling reactions of 8-azapurine (B62227) derivatives have been shown to yield mixtures of substituted 1,2,3-triazolopyrimidines. nih.gov The development of well-defined and air-stable palladium-imidazo[1,5-a]pyridin-3-ylidene complexes has provided a versatile catalytic platform for various cross-coupling reactions. rsc.org

Rearrangement-Based Synthetic Approaches (e.g., Telescoped Hetero-Diels-Alder/acs.orgacs.org-Sigmatropic Rearrangement)

Rearrangement reactions offer elegant and often efficient pathways to complex molecular architectures. While specific examples for the direct synthesis of this compound via a telescoped hetero-Diels-Alder/ acs.orgacs.org-sigmatropic rearrangement are not extensively documented in the provided results, the principles of such reactions are well-established in heterocyclic synthesis. The Diels-Alder reaction can form a six-membered ring, and a subsequent acs.orgacs.org-sigmatropic rearrangement, like the Claisen rearrangement, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, ultimately constructing the desired heterocyclic system. researchgate.net For instance, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene leads to nitronic ester cycloadducts which can undergo a acs.orgacs.org-sigmatropic rearrangement upon heating to yield 4-nitrocyclohexenes. nih.govresearchgate.net This type of rearrangement is sensitive to substituents, with electron-attracting groups on the nitronic C-atom accelerating the process. researchgate.net

Another relevant rearrangement is the Boulton–Katritzky rearrangement, which has been observed in the synthesis of isoxazolo[4,5-b]pyridines. nih.govresearchgate.net This base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones provides access to otherwise difficult-to-obtain 3-hydroxy-2-(2-aryl researchgate.netacs.orgresearchgate.nettriazol-4-yl)pyridines. nih.govresearchgate.net

Optimization of Synthetic Conditions for this compound Production

For instance, in the one-step synthesis of oxazolo[5,4-b]pyridine derivatives from 3-aminopyridine-2(1H)-ones, the reaction conditions were studied and optimized to achieve high yields and purity of the target compounds. researchgate.net Similarly, in the synthesis of isoxazolo[4,5-b]pyridines, the method was developed to utilize mild reaction conditions and an easy work-up procedure, resulting in high product yields. nih.gov

Microwave-assisted synthesis has also emerged as a valuable tool for optimizing reaction conditions. A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation has been established, demonstrating a broad substrate scope and good functional group tolerance in short reaction times. nih.govmdpi.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

The table below summarizes some optimized reaction conditions found in the literature for related heterocyclic systems.

Reaction TypeCatalyst/ReagentsSolventTemperatureYieldRef
Cyclization of 3-aminopyridin-2(1H)-onesDicarboxylic acid anhydrides--High researchgate.net
Intramolecular Nucleophilic SubstitutionK2CO3DMF60 °CHigh nih.gov
Tandem Reaction of EnaminonitrilesNoneToluene140 °C (Microwave)Good to Excellent nih.govmdpi.com
Suzuki-Miyaura Cross-CouplingPd(PPh3)4, K2CO3Ethanol80 °C- mdpi.com

Challenges and Advancements in this compound Synthesis

Despite the progress made, the synthesis of this compound and its analogs still presents several challenges. These include the development of more efficient and environmentally friendly synthetic methods, the regioselective functionalization of the heterocyclic core, and the synthesis of enantiomerically pure derivatives.

Existing methods for the synthesis of related oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines can suffer from limitations such as harsh reaction conditions, long reaction times, low yields, and the formation of side products. researchgate.net A significant advancement is the development of one-pot, multicomponent reactions that allow for the rapid construction of molecular complexity from simple starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a well-established three-component reaction for synthesizing various imidazo-fused scaffolds. researchgate.net

Another area of advancement is the use of modern catalytic methods, such as palladium-catalyzed C-H activation, which enables the direct functionalization of the heterocyclic core without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach offers a more atom- and step-economical route to a wide range of derivatives.

Future research will likely focus on the development of novel catalytic systems, the exploration of new rearrangement strategies, and the application of flow chemistry and other enabling technologies to streamline the synthesis of this important class of compounds.

Based on a comprehensive review of available scientific literature, there is limited specific information regarding the chemical transformations and reaction mechanisms of This compound . The majority of published research focuses on related isomers, such as oxazolo[5,4-b]pyridin-2(1H)-one and oxazolo[4,5-b]pyridin-2(3H)-one.

Consequently, a detailed article that strictly adheres to the requested outline for this compound cannot be generated at this time due to the absence of specific experimental data in the public domain for the following sections:

Chemical Transformations and Reaction Mechanisms of Oxazolo 5,4 C Pyridin 2 1h One Systems

Acid-Base Properties and Protonation Equilibria of Oxazolo[5,4-c]pyridin-2(1H)-one

While general principles of heterocyclic chemistry can provide theoretical insights, the specific reactivity, reaction conditions, and product outcomes for this compound are not sufficiently documented to fulfill the requirements of the requested article with scientific accuracy and appropriate citations.

Further research and publication in this specific area are needed to provide the detailed information requested.

Derivatization Strategies and Functionalization of Oxazolo 5,4 C Pyridin 2 1h One

N-Alkylation and N-Substitution of the Oxazolo[5,4-c]pyridin-2(1H)-one Scaffold

The nitrogen atom at the 1-position of the this compound ring system is a primary site for modification, allowing for the introduction of various substituents that can significantly influence the molecule's properties. N-alkylation and N-substitution reactions are fundamental strategies to explore the structure-activity relationships (SAR) of this scaffold.

A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives have been synthesized to investigate their analgesic potential. nih.gov These modifications involved varying the length of the alkyl side chain and the nature of the amino or 4-aryl-1-piperazinyl groups. nih.gov The goal of these substitutions was to enhance the pharmacological profile and reduce metabolic liabilities, such as the N-dealkylation of the piperazine (B1678402) ring observed in related scaffolds. nih.gov

The general synthetic approach to achieve N-alkylation often involves the reaction of the parent this compound with a suitable alkylating agent in the presence of a base. This method allows for the systematic introduction of diverse side chains, facilitating the exploration of how different substituents at the N-1 position impact biological activity.

Introduction of Side Chains for Pharmacological Modulation

The strategic introduction of side chains at various positions of the this compound scaffold is a cornerstone of its functionalization. These appended moieties can profoundly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile.

Aliphatic Carboxylic Linker Functionalization

The incorporation of an aliphatic carboxylic acid linker represents a key functionalization strategy. A one-step method has been developed for the synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives bearing such a linker. researchgate.netmagritek.com This was achieved through the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids like succinic, maleic, and glutaric anhydrides. researchgate.netmagritek.com The initially formed monoamides undergo intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridines with an acidic carboxylic linker. researchgate.net This approach provides a direct route to compounds with a functional group that can participate in further derivatization or interact with biological targets.

Anhydride UsedResulting LinkerReference
Succinic AnhydrideCarboxypropyl researchgate.netmagritek.com
Maleic AnhydrideCarboxypropenoyl researchgate.netmagritek.com
Glutaric AnhydrideCarboxybutanoyl researchgate.netmagritek.com

Integration of Heterocyclic Moieties (e.g., Piperazinyl, Fluorophenyl, Aminoalkyl)

The introduction of heterocyclic moieties is a widely employed tactic to enhance the pharmacological activity of the this compound scaffold. Research has shown that incorporating 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, often connected by a 3-4 carbon alkyl side chain, can lead to significantly greater analgesic activity compared to analogous compounds. nih.gov

Specifically, the compound 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one demonstrated a potent combination of safety and analgesic efficacy. nih.gov The synthesis of these derivatives typically involves the N-alkylation of the oxazolo[5,4-b]pyridin-2(1H)-one core with an appropriate (4-aryl-1-piperazinyl)alkyl halide. nih.gov This strategy allows for the exploration of a wide chemical space by varying the aryl substituent on the piperazine ring and the length of the alkyl linker.

Heterocyclic MoietyLinkerResulting Compound ClassReference
4-(4-Fluorophenyl)piperazinylPropyl1-[(4-Aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-ones nih.gov
AminoalkylVaried alkyl chains1-(Aminoalkyl)oxazolo[5,4-b]pyridin-2(1H)-ones nih.gov

Regioselective Substituent Placement (e.g., Isoxazole (B147169) and Amino Chains on Oxazolo[5,4-d]pyrimidine)

While focusing on the this compound scaffold, related heterocyclic systems like oxazolo[5,4-d]pyrimidines offer valuable insights into regioselective functionalization. In the design of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives with potential anticancer activity, researchers have strategically placed a pharmacologically favorable isoxazole substituent at the 2-position and aliphatic amino chains at the 7-position of the condensed heterocyclic system. mdpi.comnih.govresearchgate.net

This regioselective placement is crucial for achieving the desired biological activity. For instance, the isoxazole moiety can act as a hinge-binding head in interactions with protein kinases, while the aliphatic amino chain at the 7-position can occupy a hydrophobic pocket. mdpi.com The synthesis of these compounds often starts from a functionalized oxazole (B20620) or pyrimidine (B1678525), allowing for the controlled construction of the oxazolo[5,4-d]pyrimidine scaffold with the desired substituents at specific positions. mdpi.com For example, compound 3g, which features a 3-(N,N-dimethylamino)propyl substituent, was identified as particularly potent against the HT29 cell line. mdpi.com

SubstituentPosition on Oxazolo[5,4-d]pyrimidinePotential RoleReference
Isoxazole2Hinge-binding head mdpi.comnih.govresearchgate.net
Aliphatic amino chains7Interaction with hydrophobic pocket mdpi.comnih.govresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Oxazolo 5,4 C Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of oxazolo[5,4-c]pyridin-2(1H)-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. In a typical solvent like DMSO-d₆, the spectrum of this compound shows distinct signals for the aromatic protons and the N-H proton. The aromatic protons typically appear as a doublet of doublets and a doublet, reflecting their coupling with adjacent protons on the pyridine (B92270) ring. The N-H proton of the oxazolone (B7731731) ring usually appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the oxazolone ring, which typically resonates at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons further confirm the fused ring structure.

Below is a table summarizing typical NMR data for this compound.

¹H NMR (DMSO-d₆) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-48.05d5.4
H-57.42dd5.4, 0.9
H-78.34d0.9
NH12.3 (broad)s
¹³C NMR (DMSO-d₆) Chemical Shift (δ) ppm
C-2155.0
C-3a148.9
C-4143.1
C-5110.2
C-7145.8
C-7a137.9

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, thereby confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₄N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the unambiguous determination of the elemental formula. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 137.03455, and a measured value close to this confirms the compound's identity.

Mass Spectrometry Data Value
Molecular FormulaC₆H₄N₂O₂
Molecular Weight136.11 g/mol
HRMS (ESI)
Calculated m/z for [M+H]⁺137.03455
Found m/z for [M+H]⁺137.0346

Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis and luminescence spectroscopy are employed to investigate the electronic transitions and photophysical behavior of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different energy levels. In a solvent like methanol, this compound typically exhibits absorption maxima in the UV region, which are characteristic of its π-conjugated system.

Luminescence Spectroscopy: This technique measures the light emitted by the molecule after it has absorbed light. Some derivatives of this compound have been shown to exhibit fluorescence, and their emission spectra provide information about their excited state properties. The quantum yield of luminescence for some derivatives can be significant, indicating efficient emission.

Photophysical Data Wavelength (nm)
UV-Vis Absorption (in Methanol)
λmax235, 282
Luminescence Emission
λemVaries with derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

Key characteristic vibrational frequencies for this compound include a strong absorption band for the carbonyl (C=O) stretching of the oxazolone ring, typically observed around 1750-1800 cm⁻¹. The N-H stretching vibration is usually seen as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings appear in the 1500-1650 cm⁻¹ region.

Infrared (IR) Spectroscopy Data Wavenumber (cm⁻¹) Functional Group
N-H Stretch~3194Amide
C=O Stretch~1763Carbonyl (oxazolone)
C=N/C=C Stretch~1644, 1533Aromatic ring

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of chemical reactions that synthesize this compound and for assessing the purity of the final product.

Computational and Theoretical Investigations of Oxazolo 5,4 C Pyridin 2 1h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is instrumental in structure-based drug design for elucidating the binding mechanisms of potential drug candidates.

Molecular docking simulations are widely used to study oxazolopyridine and related scaffolds, such as oxazolo[5,4-d]pyrimidines, which have been identified as potent inhibitors of various protein kinases. mdpi.comnih.gov A prominent target for these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.govbohrium.com

In silico analyses of oxazolo[5,4-d]pyrimidine (B1261902) derivatives show that the core heterocyclic system typically positions itself within the ATP binding site of the VEGFR-2 kinase domain. mdpi.com The stability of the ligand-protein complex is achieved through a network of intermolecular interactions:

Hydrogen Bonds: Crucial hydrogen bonds often form between the ligand and amino acid residues in the hinge region of the kinase, such as Cys919 and Glu917. mdpi.comnih.gov

Hydrophobic Interactions: The ligand's structure is further stabilized by interactions with hydrophobic residues like Val848, Leu889, and Ile1044. mdpi.comnih.gov

π-Stacking Interactions: Aromatic portions of the scaffold frequently engage in π-π stacking with residues like Phe1047, which further anchors the ligand in the binding pocket. mdpi.com

These interactions collectively determine the binding affinity, which can be quantified by a scoring function that estimates the free energy of binding (ΔG) or the inhibition constant (Kᵢ). Lower binding energy values indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. mdpi.com For a series of designed oxazolo[5,4-d]pyrimidine derivatives, calculated free energies of binding against VEGFR-2 ranged from -38.5 to -47.3 kJ/mol. mdpi.comnih.gov

Compound TypeTarget ProteinKey Interacting ResiduesPredicted Binding Affinity Range
Oxazolo[5,4-d]pyrimidine AnaloguesVEGFR-2Cys919, Glu917, Phe1047, Lys868ΔG: -38.5 to -47.3 kJ/mol
Oxazolo[5,4-d]pyrimidine DerivativesCB₂ ReceptorNot specifiedKᵢ: 23 nM to >1 µM
Oxazole (B20620) DerivativesCyclooxygenase (COX-1/COX-2)Not specifiedΔG: -9.0 to -10.3 kcal/mol

Quantum Chemical Calculations for Mechanistic Insights and Electronic Properties

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules, providing a fundamental understanding of their structure, stability, and reactivity. aps.org These methods solve the electronic structure problem to yield information on molecular orbitals and energy levels. aps.org

For oxazole derivatives, these calculations help elucidate reaction mechanisms and predict properties that govern their biological activity. cuny.edu A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cuny.eduirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. cuny.eduirjweb.com

These calculations can also determine other electronic properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which are valuable for predicting how a molecule will behave in a biological system. irjweb.comjetir.org

Calculated PropertySignificanceTypical Application
HOMO EnergyElectron-donating abilityPredicting reactivity in redox reactions
LUMO EnergyElectron-accepting abilityAssessing electrophilicity
HOMO-LUMO GapChemical reactivity and kinetic stabilityEvaluating molecular stability
Dipole MomentPolarity and charge distributionPredicting solubility and intermolecular interactions

In Silico Prediction of Pharmacokinetic, Pharmacodynamic, and ADME Properties

In the process of drug discovery, it is crucial to evaluate a compound's pharmacokinetic properties, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. chemmethod.com In silico ADME prediction uses computational models to forecast these properties before a compound is synthesized, saving significant time and resources by identifying potentially problematic candidates early. japtronline.com

For novel heterocyclic compounds like analogues of Oxazolo[5,4-c]pyridin-2(1H)-one, several key parameters are assessed:

Drug-Likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japtronline.comnih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. Veber's rule, which considers the number of rotatable bonds and polar surface area, is also used to predict good intestinal absorption. nih.gov

Absorption: Models predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). nih.gov

Distribution: This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the compound travels in the body. japtronline.com

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding drug-drug interactions.

Toxicity: Potential toxicity issues, such as hepatotoxicity or inhibition of the hERG potassium channel (which can lead to cardiac issues), are also screened computationally.

Studies on related oxazolo[5,4-d]pyrimidine and oxadiazole derivatives have utilized these in silico tools to assess their druglikeness and predict their ADME profiles, guiding the selection of compounds for further experimental testing. bohrium.comnih.gov

ADME ParameterPrediction GoalGoverning Rule/Model
Molecular WeightGood absorption/permeationLipinski's Rule (< 500 Da)
Lipophilicity (logP)Balance between solubility and permeabilityLipinski's Rule (< 5)
Hydrogen Bond DonorsMembrane permeabilityLipinski's Rule (< 5)
Hydrogen Bond AcceptorsMembrane permeabilityLipinski's Rule (< 10)
Polar Surface Area (PSA)Intestinal absorption and BBB penetrationVeber's Rule (≤ 140 Ų)

Homology Modeling in Rational Drug Design for this compound Analogues

Rational drug design often relies on knowing the three-dimensional structure of the target protein. frontiersin.org When an experimental structure (from X-ray crystallography or NMR) is not available, homology modeling can be used to generate a reliable 3D model. nih.govresearchgate.net This technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov

The process involves several key steps: nih.govresearchgate.net

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank, PDB) for homologous proteins with known structures. A sequence identity of over 30% is generally required to build a useful model. nih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s) to identify conserved and variable regions.

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template structure.

Refinement and Validation: The initial model is refined using energy minimization to resolve any structural clashes or unrealistic geometry. The final model's quality is then assessed using various validation tools.

For this compound analogues, homology modeling would be particularly valuable if they are intended to target a protein kinase or receptor for which no crystal structure exists. nih.govacs.org Once a homology model of the target is built, it can be used for molecular docking simulations to screen for new analogues, predict their binding modes, and guide the design of more potent and selective inhibitors. frontiersin.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a class of quantum mechanical methods used to investigate the electronic structure of many-body systems. jetir.org It has become a standard and powerful tool in computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost. mdpi.com

For compounds like this compound, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), provide deep insights into various molecular properties: irjweb.comirjweb.comnih.gov

Optimized Geometry: DFT can accurately predict the ground-state molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational method. nih.govsemanticscholar.org

Vibrational Analysis: Calculation of vibrational frequencies allows for the interpretation and assignment of experimental infrared (IR) and Raman spectra. nih.govnih.gov

Electronic Structure Analysis: DFT is used to calculate the HOMO-LUMO energies and generate Molecular Electrostatic Potential (MEP) maps. irjweb.comdoaj.org MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and the stability of the molecule arising from electron delocalization. nih.govnih.gov

These detailed theoretical calculations provide a comprehensive picture of the molecule's intrinsic properties, which is invaluable for understanding its behavior and for the rational design of new derivatives. nih.govchemrj.org

Structure Activity Relationship Sar Studies of Oxazolo 5,4 C Pyridin 2 1h One Derivatives

Influence of the Fused Heterocyclic Scaffold on Biological Activity

Research on different isomers of oxazolopyridinones has shown that even subtle changes in the scaffold can lead to significant differences in efficacy. For instance, studies comparing N-substituted oxazolo[5,4-b]pyridin-2(1H)-one derivatives against their oxazolo[4,5-b]pyridin-2(3H)-one analogs revealed that the [5,4-b] scaffold produced compounds with significantly greater analgesic activity. This highlights that the orientation of the oxazolone (B7731731) and pyridine (B92270) rings relative to each other is fundamental to achieving the desired pharmacological effect.

Furthermore, the replacement of the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or quinazoline (B50416), creates new scaffolds with distinct biological profiles. The oxazolo[5,4-d]pyrimidine (B1261902) core, for example, is structurally similar to purine (B94841) bases, making its derivatives potential antimetabolites for use in oncology. nih.govnih.gov This purine-like structure allows them to interfere with nucleic acid synthesis or act as inhibitors for enzymes like receptor tyrosine kinases (e.g., VEGFR-2) and adenosine (B11128) kinase. nih.govnih.gov Similarly, the oxazolo[4,5-g]quinazoline scaffold has been identified as a promising platform for developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. waocp.org The choice of the fused heterocyclic system is therefore a crucial first step in the design of compounds targeting specific diseases.

Impact of Substituent Position and Electronic Nature on Potency and Selectivity

Once a core scaffold is selected, the potency and selectivity of the compound are fine-tuned by the strategic placement of various substituents. The position, size, and electronic properties of these appended groups play a pivotal role in modulating the molecule's interaction with its target receptor.

Electronic Effects of Substituents (e.g., Electron-Withdrawing Groups)

The electronic nature of substituents on the oxazolopyridinone scaffold and its appended groups can significantly influence binding affinity. Electron-withdrawing groups, such as halogens (e.g., fluorine), are frequently incorporated into the design of potent derivatives.

In a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives developed as non-opiate analgesics, the introduction of a 4-fluorophenyl group on a piperazinylalkyl side chain was a key feature of the most potent compounds. The fluorine atom, being highly electronegative, can alter the charge distribution of the aromatic ring, potentially enhancing interactions with the receptor binding pocket through mechanisms like dipole-dipole interactions or by influencing the pKa of nearby basic groups.

Role of Hydrophobic and Basic Moieties in Receptor Interaction

The interplay between hydrophobic and basic functional groups is a recurring theme in the SAR of these heterocyclic compounds. These moieties are often essential for anchoring the molecule within the receptor and establishing critical binding interactions.

Basic Moieties: The presence of a basic nitrogen atom, often within a piperazine (B1678402) or a simple aminoalkyl chain, is a common feature in active compounds. These groups are typically protonated at physiological pH, allowing them to form strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in the target protein. In the oxazolo[5,4-b]pyridin-2(1H)-one series, a 1-[(4-aryl-1-piperazinyl)alkyl] side chain was found to be highly favorable for analgesic activity. The length of the alkyl linker was also crucial, with propyl and butyl chains often showing optimal potency.

Hydrophobic Groups: Aromatic rings, such as a phenyl or substituted phenyl group, serve as important hydrophobic anchors. These groups can engage in van der Waals forces and pi-pi stacking interactions within hydrophobic pockets of the receptor. The combination of a hydrophobic aryl group with a basic piperazine moiety, as seen in the analgesic oxazolo[5,4-b]pyridinones and various kinase inhibitors based on the oxazolo[5,4-d]pyrimidine scaffold, demonstrates a synergistic effect where both types of interactions contribute to high-affinity binding. nih.gov

The table below summarizes the activity of representative compounds from related scaffolds, illustrating the principles discussed.

Compound ID / NameScaffoldKey SubstituentsBiological TargetActivity
Compound 3b Oxazolo[5,4-b]pyridin-2(1H)-one1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]Opioid-independent pain pathwaysED₅₀ = 0.5 mg/kg (rat)
Compound 17 Oxazolo[5,4-d]pyrimidineN-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl)phenyl]-N'-phenylureaAURKAIC₅₀ < 100 nM
Compound 5 Oxazolo[5,4-d]pyrimidine2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR2IC₅₀ = 0.33 µM

Identification of Key Pharmacophores for Therapeutic Action

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophore is essential for designing new, potent, and selective drugs.

For derivatives of the related oxazolo[4,5-g]quinazoline-2(1H)-one scaffold targeting EGFR, computational studies have led to the development of a specific pharmacophore model. waocp.orgwaocp.org The most successful model, designated AAARR, consists of five key features:

Three Hydrogen Bond Acceptors (A): These are typically nitrogen or oxygen atoms within the heterocyclic core or on substituents that can accept hydrogen bonds from amino acid residues in the receptor's active site.

Two Aromatic Rings (R): These hydrophobic groups are crucial for establishing interactions within the ATP binding pocket of the kinase.

This AAARR model was successfully used to screen compound databases and identify novel, potent EGFR inhibitors. waocp.org While this model was developed for the quinazoline series, its core principles—the strategic placement of hydrogen bond acceptors and hydrophobic aromatic regions—are likely transferable to the design of kinase inhibitors based on the oxazolo[5,4-c]pyridin-2(1H)-one scaffold. For oxazolo[5,4-d]pyrimidines targeting VEGFR-2, molecular docking has suggested that the core scaffold itself can form two critical hydrogen bonds with the backbone NH group of Asp-1046 and the NH of Lys-868 in the ATP binding site.

Computational and Machine Learning Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to rationalize SAR, predict the activity of new compounds, and accelerate the design-synthesis-test cycle. These in silico techniques have been widely applied to the study of oxazolopyridinone analogs.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a receptor. It has been instrumental in understanding the binding modes of oxazolo[5,4-d]pyrimidine derivatives within the active site of VEGFR-2, revealing key hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking studies on oxazolo[5,4-b]pyridine (B1602731) derivatives against Prostaglandin synthase-2 (COX-2) have helped identify promising candidates for anti-inflammatory drugs. researchgate.net

Pharmacophore Modeling: As discussed previously, computational tools are used to generate 3D pharmacophore models from a set of active molecules. waocp.orgwaocp.org These models serve as templates for virtual screening to find new chemical entities with the desired biological activity.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. For oxazolo[4,5-g]quinazoline derivatives, MD simulations confirmed that the top-scoring ligands identified through docking remained stably bound to the EGFR active site throughout the simulation, lending confidence to the predicted binding mode. waocp.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For related thiazolo[4,5-b]pyridin-2-one derivatives, a three-step virtual screening protocol involving QSAR analysis, molecular docking, and pharmacophore searching was successfully employed to identify potential anti-inflammatory agents. crpsonline.com

These computational approaches provide powerful insights into the molecular basis of activity and are indispensable tools for optimizing the therapeutic potential of this compound derivatives and related heterocyclic systems.

Medicinal Chemistry and Biological Activity of Oxazolo 5,4 C Pyridin 2 1h One

Anticancer and Cytotoxic Activities

BCL-2 Protein Inhibition

The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of apoptosis (programmed cell death). mdpi.com Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism in various cancers, allowing malignant cells to evade cell death. mdpi.comnih.gov Consequently, inhibitors of these proteins are a key area of cancer therapy research. mdpi.comnih.gov By blocking the anti-apoptotic function of BCL-2, these inhibitors can release pro-apoptotic proteins, triggering the cancer cell's demise. mdpi.com

While direct studies on Oxazolo[5,4-c]pyridin-2(1H)-one are limited in this context, research into the structurally related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has shown promise. Sochacka-Ćwikla et al. synthesized and investigated two series of oxazolo[5,4-d]pyrimidine derivatives for their BCL-2 inhibitory activity. mdpi.com These compounds were designed with an isoxazole (B147169) substituent at the C(2) position and various aliphatic-amino chains at the C(7) position of the heterocyclic system. mdpi.com Previous work by the same authors had already indicated that certain 7-aminooxazolo[5,4-d]pyrimidines exhibited anticancer activity, potentially through the inhibition of anti-apoptotic proteins. nih.gov This suggests that the broader oxazolopyrimidine class of compounds represents a valuable scaffold for developing BCL-2 inhibitors. mdpi.com

Antimitotic Potential (General Class)

The antimitotic potential of the broader class of oxazolopyrimidines has been explored through the inhibition of kinases crucial for cell division. One such target is Aurora kinase A (AURKA), a key regulator of mitosis. A derivative of N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea was identified as an in vitro inhibitor of AURKA, with an IC₅₀ value between 1 and 50 nM. mdpi.com This compound also demonstrated cytotoxic activity against the HCT116 human colorectal carcinoma cell line, with an IC₅₀ value below 100 nM. mdpi.com This finding highlights that the oxazolo[5,4-d]pyrimidine core can be functionalized to produce potent inhibitors of enzymes essential for mitosis, thereby conferring antimitotic and anticancer activity. mdpi.com

Antimicrobial and Antiviral Applications

Derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have demonstrated notable antiviral activity. In one study, two compounds, SCM5 and SCM9, were tested in vitro against Human Herpes Virus-1 (HHV-1). mdpi.com The treatment of infected A-549 cells resulted in significant reductions in the virus yield, with a 3.5-log₁₀ decrease for SCM5 and a 2.2-log₁₀ decrease for SCM9. mdpi.com The structural similarity of oxazolo[5,4-d]pyrimidines to naturally occurring purine (B94841) bases is believed to contribute to their potential as antiviral agents. nih.govmdpi.com

The broader class of oxazole-containing compounds has been extensively studied for antimicrobial properties. Various oxazolone (B7731731) derivatives have shown a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net For instance, a series of 5(4H)-oxazolone-based sulfonamides exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Compounds with unsubstituted phenyl (9a), 4-methoxy (9b), and 4-nitro (9f) substitutions were particularly potent. nih.gov Another study on pyrazole-linked oxazole-5-ones also reported antimicrobial potential against S. aureus, E. coli, and P. aeruginosa. nih.gov These findings underscore the versatility of the oxazole (B20620) ring system in the design of new antimicrobial and antiviral agents. mdpi.comnih.gov

Table 1: Antiviral Activity of Oxazolo[5,4-d]pyrimidine Derivatives against HHV-1
CompoundVirusCell LineActivityReference
SCM5HHV-1A-5493.5-log₁₀ decrease in virus yield mdpi.com
SCM9HHV-1A-5492.2-log₁₀ decrease in virus yield mdpi.com

Neuropharmacological Effects

Diacylglycerol lipase (B570770) α (DAGLα) is the primary enzyme responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govfrontiersin.org 2-AG is a crucial retrograde messenger that modulates synaptic plasticity, including processes like depolarization-induced suppression of excitation (DSE) and inhibition (DSI). nih.gov Inhibition of DAGLα offers a powerful tool to study the role of 2-AG signaling in the central nervous system (CNS).

Pharmacological inhibition of DAGLα leads to a rapid and significant reorganization of lipid networks in the brain. nih.gov Studies using selective inhibitors have shown that blocking DAGLα reduces brain levels of 2-AG by approximately 80-90%, with a corresponding decrease in its metabolite, arachidonic acid (AA). nih.gov This disruption of the endocannabinoid system has direct consequences on neuronal function, leading to impaired synaptic plasticity. nih.gov Furthermore, sustained inhibition of DAGLα can produce cross-tolerance to cannabinoid receptor (CB1) agonists and cause desensitization of brain CB1 receptors. utmb.edu

The role of DAGLα inhibition in neuroprotection is complex. On one hand, by reducing the levels of 2-AG and downstream signaling molecules, DAGLα inhibition can impair neuroinflammatory responses. nih.govfrontiersin.org For example, blocking DAGLα has been shown to suppress the induction of pro-inflammatory prostaglandins (B1171923) following lipopolysaccharide treatment, which could be beneficial in neuroinflammatory conditions. frontiersin.org

On the other hand, research indicates that DAGLα activity is important for maintaining the integrity of the blood-brain barrier (BBB). nih.govyoutube.com Pharmacological inhibition of DAGLα with the inhibitor LEI-106 was found to cause BBB disruption in cortical areas of female rats. nih.govyoutube.com This was accompanied by a decrease in the tight junction protein zonula occludens-1 (ZO-1), suggesting that endogenous 2-AG signaling is necessary for normal tight junction function. nih.gov Therefore, while DAGLα inhibition may offer anti-inflammatory benefits, its potential to compromise BBB integrity presents a significant challenge for its therapeutic application in neuroprotection.

Diverse Pharmacological Activities of this compound Derivatives

The oxazolo[5,4-d]pyrimidine scaffold, structurally related to this compound, has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. mdpi.comnih.gov These derivatives have been extensively investigated as inhibitors of various enzymes and receptors implicated in a range of diseases.

In oncology, these compounds have shown significant potential as anticancer agents. mdpi.comnih.govnih.gov They have been developed as potent inhibitors of key receptor tyrosine kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov For example, compound CPU-12, an oxazolo[5,4-d]pyrimidine derivative, demonstrated superior anti-angiogenic activity by inhibiting VEGFR-2 signaling pathways in endothelial cells. nih.gov

Beyond cancer, these heterocyclic systems have been identified as antagonists for several G protein-coupled receptors, including the purinergic P2Y1 receptor, the transient receptor potential vanilloid type 1 (TRPV1) receptor, and the angiotensin II receptor (ATR2). mdpi.com Furthermore, some derivatives have been explored as potential immunosuppressants and inhibitors of potent toxins like ricin and Shiga toxin. mdpi.commdpi.com The related oxazolo[5,4-b]pyridin-2(1H)-one scaffold has also yielded compounds with potent, non-opioid analgesic activity. nih.gov This broad spectrum of activity highlights the versatility of the oxazolopyridine and oxazolopyrimidine cores for the development of novel therapeutic agents. mdpi.comresearchgate.net

Table 2: Diverse Pharmacological Targets of Oxazolopyrimidine and Related Scaffolds
Target/ActivityScaffoldPotential ApplicationReference
BCL-2 InhibitionOxazolo[5,4-d]pyrimidineAnticancer mdpi.comnih.gov
Aurora Kinase A (AURKA) InhibitionOxazolo[5,4-d]pyrimidineAnticancer (Antimitotic) mdpi.com
VEGFR-2 / EGFR InhibitionOxazolo[5,4-d]pyrimidineAnticancer (Anti-angiogenic) mdpi.comnih.govnih.gov
P2Y1 / TRPV1 / ATR2 AntagonismOxazolo[5,4-d]pyrimidineVarious mdpi.com
HHV-1 InhibitionOxazolo[5,4-d]pyrimidineAntiviral mdpi.com
ImmunosuppressionOxazolo[5,4-d]pyrimidineAutoimmune Disorders nih.govmdpi.com
Ricin / Shiga Toxin InhibitionOxazolo[5,4-d]pyrimidineAnti-toxin mdpi.commdpi.com
AnalgesiaOxazolo[5,4-b]pyridin-2(1H)-onePain Management nih.gov
DAGLα InhibitionGeneral (Chemical Probes)CNS Research nih.govnih.gov

Antidiabetic and Anticoagulant Activities

Direct scientific evidence on the antidiabetic and anticoagulant properties of this compound is not extensively documented in publicly available research. However, studies on structurally related precursor molecules, such as derivatives of 3-aminopyridin-2(1H)-ones, have indicated potential for antidiabetic and hemorheological activity. researchgate.net This suggests that the broader class of compounds to which oxazolopyridinones belong may have relevance in these therapeutic areas.

Furthermore, research into other nitrogen-containing heterocyclic systems has revealed anticoagulant properties. For instance, a series of azolo[1,5-a]pyrimidines has been synthesized and shown to possess anticoagulant effects. mdpi.compreprints.org In particular, certain 1,2,4-triazolo[1,5-a]pyrimidin-7-ones and 5-alkyl-1,3,4-thiadiazolo[3,2-a]purin-8-ones demonstrated anticoagulant activity superior to the reference drug dabigatran (B194492) etexilate in in vitro assays. mdpi.com These compounds were found to significantly increase thrombin time in lipopolysaccharide-treated blood, indicating a potential mechanism of action related to the inhibition of thrombin. mdpi.com While these findings are for a different heterocyclic system, they highlight the potential for small molecule heterocycles to exhibit anticoagulant effects.

Hemorheological and Cytoprotective Effects

There is a lack of direct studies specifically investigating the hemorheological and cytoprotective effects of this compound. However, the precursors to this scaffold, namely 3-aminopyridin-2(1H)-one derivatives, have been reported to exhibit high antiradical, neurotropic, antidiabetic, hemorheological, and cytoprotective activities. researchgate.net This suggests that the foundational structure possesses biological activities that could potentially be retained or modified in the cyclized oxazolopyridinone product. The exploration of these effects in the specific context of this compound and its derivatives remains an area for future research.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

While direct studies on the GSK-3β inhibitory activity of this compound are limited, research on related oxazolo-fused heterocyclic systems has demonstrated significant inhibitory potential against this enzyme. Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in various cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. researchgate.net

A notable study focused on oxazolo[5,4-f]quinoxaline derivatives as selective inhibitors of GSK-3. The compounds FL-291 and CD-07, which feature a 2-(3-pyridyl)oxazolo[5,4-f]quinoxaline core, were identified as ATP-competitive inhibitors of GSK-3. researchgate.netnih.gov Further optimization of this scaffold led to the development of MH-124, which exhibited significant selectivity for the GSK-3α isoform over GSK-3β, with IC50 values of 17 nM and 239 nM, respectively. nih.gov This work highlights the potential of the oxazolo-quinoxaline scaffold in achieving isoform-selective GSK-3 inhibition.

Another class of related compounds, 5-(heteroarylmethylene)hydantoins, has also been investigated for GSK-3β inhibition. Inspired by naturally occurring phenylmethylenehydantoins, a series of these compounds were synthesized and evaluated. mdpi.com All tested compounds showed some level of inhibitory activity against GSK-3β at a concentration of 25 μM. mdpi.com

Although these findings are for structurally related but distinct heterocyclic systems, they underscore the potential of the broader class of oxazolo-containing compounds as a source for the development of novel GSK-3β inhibitors.

Bromodomain Inhibitory Activity (Related Oxazoloquinolinone Scaffolds)

The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic readers that have emerged as important therapeutic targets in cancer and inflammatory diseases. nih.gov While there is no direct evidence for bromodomain inhibitory activity of this compound, research on related quinolinone-based scaffolds has yielded potent BET inhibitors.

A study on the discovery of benzo[cd]indol-2(1H)-ones and pyrrolo[4,3,2-de]quinolin-2(1H)-ones identified a series of compounds with significant selectivity for the first bromodomain (BD1) of the BET family. nih.gov Structure-based optimization led to the identification of highly active and selective inhibitors, with some compounds demonstrating over 100-fold selectivity for BRD4(BD1) over BRD4(BD2). nih.gov The representative compound, 68 (LT052), was shown to modulate the BRD4/NF-κB/NLRP3 signaling pathway and demonstrated efficacy in a rat model of acute gouty arthritis. nih.gov This highlights the therapeutic potential of selective BD1 inhibition.

The development of BET inhibitors is an active area of research, with a focus on improving selectivity and overcoming toxicities associated with pan-BET inhibition. nih.gov The discovery of novel scaffolds, such as the pyrrolo[4,3,2-de]quinolin-2(1H)-ones, contributes to the growing arsenal (B13267) of chemical tools and potential therapeutics targeting the BET family.

Safety Profile Considerations for Therapeutic Applications

The safety profile of this compound has not been extensively characterized. However, information from related oxazolopyridinone derivatives provides some initial insights into potential safety considerations for therapeutic applications.

A study on a series of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are structural isomers of the title compound, investigated their analgesic activity and safety. One of the lead compounds, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, was reported to have low acute toxicity. nih.gov This suggests that the oxazolopyridinone core may be well-tolerated, at least in some derivatized forms.

Concluding Remarks and Future Perspectives in Oxazolo 5,4 C Pyridin 2 1h One Research

Emerging Trends in Drug Discovery and Development for Oxazolo[5,4-c]pyridin-2(1H)-one

The development of drugs based on the this compound scaffold is increasingly focused on the creation of highly selective compounds that target specific molecular entities. A significant trend is the design of derivatives as potent enzyme inhibitors. For instance, the structural similarity of the oxazolo[5,4-d]pyrimidine (B1261902) system to purine (B94841) analogs has made it a prime candidate for the development of antimetabolites in cancer therapy. mdpi.com

Another emerging area is the development of these compounds as kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability to design this compound derivatives that selectively inhibit specific kinases represents a promising avenue for targeted therapies.

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the research on this compound derivatives has centered on their potential as anticancer agents, there is a growing interest in exploring their activity against other biological targets and in different therapeutic areas. The versatility of the oxazolopyrimidine scaffold allows for its modification to interact with a wide range of biological receptors and enzymes. nih.gov

Recent studies have begun to investigate the potential of these compounds in areas such as inflammation and neurodegenerative diseases. For example, derivatives of the related oxazolo[4,5-b]pyridine-2-one have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which have shown anti-inflammatory potential. ue.wroc.pl This suggests that the broader class of oxazolopyridinones could have applications beyond oncology. The exploration of their effects on G-protein coupled receptors (GPCRs), ion channels, and other enzyme families is an active area of investigation.

Sustainable Synthesis and Green Chemistry Principles

In line with the broader shift towards environmentally responsible practices in the pharmaceutical industry, there is a growing emphasis on the development of sustainable and green synthetic methods for producing this compound and its analogs. unibo.itesrapublications.comrsc.org Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net

Current research focuses on several key principles of green chemistry:

Use of Greener Solvents: Exploring the use of biomass-derived solvents, such as sabinene, as alternatives to petroleum-based solvents. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalysis: Utilizing efficient and recyclable catalysts to drive reactions, reducing the need for stoichiometric reagents.

Role of Data Science and Artificial Intelligence in Accelerating Research

The integration of data science and artificial intelligence (AI) is set to revolutionize the discovery and development of new drugs, including those based on the this compound scaffold. These computational tools can significantly accelerate the research process in several ways:

In Silico Screening: AI-powered algorithms can screen vast virtual libraries of this compound derivatives to predict their binding affinity to specific biological targets. nih.govnih.govresearchgate.net This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources.

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the drug discovery pipeline. This helps to identify potential liabilities and guide the design of molecules with more favorable drug-like properties.

De Novo Drug Design: Generative AI models can design novel this compound derivatives with desired properties, potentially leading to the discovery of compounds with improved efficacy and safety profiles.

Molecular docking studies are already being employed to understand the binding modes of these compounds with their target proteins, providing valuable insights for structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov

Intellectual Property Landscape and Patent Analysis for this compound

The intellectual property landscape for this compound and its derivatives is an active area, with numerous patents filed by pharmaceutical companies and academic institutions. A comprehensive analysis of these patents reveals key trends in the development of these compounds.

A significant number of patents focus on the use of these compounds as inhibitors of various kinases and as bromodomain inhibitors. google.com The patent literature also highlights the exploration of different substitution patterns on the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

Patent Focus Key Biological Targets Therapeutic Areas
Kinase InhibitionVEGFR-2, EGFRCancer
Bromodomain InhibitionBRD4Cancer, Inflammation
Novel ScaffoldsModifications to the core structureVarious

This table is interactive and can be sorted by clicking on the column headers.

A review of international patents up to the present day demonstrates the sustained interest in the oxazolo[5,4-d]pyrimidine scaffold as a valuable structure for designing new anticancer therapies. mdpi.com The ongoing patent activity underscores the perceived commercial potential of this class of compounds and points to a competitive future in this area of drug discovery.

Retrosynthesis Analysis

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Oxazolo[5,4-c]pyridin-2(1H)-one
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Oxazolo[5,4-c]pyridin-2(1H)-one

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